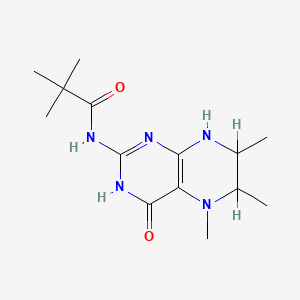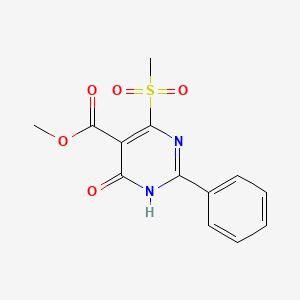![molecular formula C24H23NO3 B13377238 3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377238.png)
3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines an indole core with a naphthyl group and a hydroxyisobutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via Friedel-Crafts acylation, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxyisobutyl Side Chain: The hydroxyisobutyl side chain can be attached through a Grignard reaction, where an isobutyl magnesium halide reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its indole core.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The naphthyl group may enhance binding affinity through π-π interactions, while the hydroxyisobutyl side chain can participate in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-1-isopropyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with an isopropyl group instead of an isobutyl group.
3-hydroxy-1-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness
3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyisobutyl side chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Propiedades
Fórmula molecular |
C24H23NO3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-hydroxy-1-(2-methylpropyl)-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C24H23NO3/c1-16(2)15-25-21-10-6-5-9-20(21)24(28,23(25)27)14-22(26)19-12-11-17-7-3-4-8-18(17)13-19/h3-13,16,28H,14-15H2,1-2H3 |
Clave InChI |
YYIWYOHKDFGAQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13377162.png)
![2-[(3-chlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B13377163.png)
methyl]benzenesulfonamide](/img/structure/B13377179.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B13377186.png)

![4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377196.png)
![2-(4-Oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B13377200.png)
![6-Methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13377202.png)

![6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377227.png)
![3-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B13377230.png)
![4-amino-2,5-dioxo-3,6-dipropyl-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B13377233.png)
![N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B13377234.png)

